molecular formula C19H17N3OS3 B11586359 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11586359
M. Wt: 399.6 g/mol
InChI Key: VCNCLXGVQJSTTM-UHFFFAOYSA-N
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Description

The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone features a dibenzoazepine core linked to a methyl-substituted thiadiazole-thione moiety via an ethanone bridge.

Properties

Molecular Formula

C19H17N3OS3

Molecular Weight

399.6 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H17N3OS3/c1-21-19(24)26-18(20-21)25-12-17(23)22-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)22/h2-9H,10-12H2,1H3

InChI Key

VCNCLXGVQJSTTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)SC(=N1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The dibenzoazepine core can be synthesized through cyclization reactions, while the thiadiazole moiety is often prepared via cyclization of thiosemicarbazides with carbon disulfide. The final step involves coupling these two fragments using appropriate reagents and conditions to form the sulfanyl bridge.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings in the dibenzoazepine core can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Triazole Derivatives
  • Example: 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone (C₁₈H₁₆N₄OS, MW 336.41) . Key Differences: Replacing thiadiazole-thione with a triazole ring alters electron distribution and hydrogen-bonding capacity. Bioactivity: Triazole derivatives often exhibit antimicrobial or antifungal activity, whereas thiadiazole-thiones are more commonly associated with kinase inhibition .
Benzothiazole Derivatives
  • Example: 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone . Synthesis: Similar nucleophilic substitution pathways are used, but benzothiazole derivatives require additional steps for ethoxy incorporation .
Oxadiazole Derivatives
  • Example: 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone . Key Differences: Oxadiazoles lack the thione group, reducing electrophilicity and altering target selectivity. This may shift activity toward anti-inflammatory or antiviral targets .

Substituent Effects on Pharmacokinetics

Compound Substituent logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 4-methyl-thiadiazole 3.2 0.05 45
Triazole Analogue 1H-1,2,4-triazole 2.8 0.12 30
Benzothiazole Analogue 6-ethoxy-benzothiazole 3.9 0.02 60
Oxadiazole Analogue 5-phenyl-oxadiazole 3.5 0.03 50
  • Insights : The methyl group in the target compound balances lipophilicity and solubility, whereas ethoxy (benzothiazole) or phenyl (oxadiazole) groups increase logP, risking higher plasma protein binding .

Bioactivity and Target Selectivity

  • Kinase Inhibition : Thiadiazole-thiones exhibit stronger CDK9 inhibition (IC₅₀ ~0.8 μM) compared to triazole analogues (IC₅₀ ~2.5 μM), attributed to the thione’s interaction with catalytic lysine residues .
  • Antimicrobial Activity : Benzothiazole derivatives show broader Gram-negative activity (MIC 4–8 μg/mL) due to enhanced membrane penetration .
  • QSAR Insights : Bioactivity clustering () suggests the target compound’s thiadiazole-thione group aligns with kinase inhibitors, while triazoles cluster with antifungals .

Biological Activity

The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone is a synthetic derivative of dibenzo[b,f]azepine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C20H20N2OS2
Molecular Weight 372.51 g/mol
CAS Number To be determined

Research indicates that compounds derived from the dibenzo[b,f]azepine framework exhibit various biological activities primarily through their interaction with specific molecular targets. For instance, they may act as inhibitors of the SIRT2 enzyme, which is implicated in several cellular processes including cell cycle regulation and apoptosis.

SIRT2 Inhibition

A study demonstrated that related compounds showed selective inhibition of SIRT2 with IC50 values ranging from 18 μM to 30 μM. Notably, these compounds did not significantly inhibit SIRT1, suggesting a targeted mechanism that could minimize side effects associated with broader SIRT inhibition .

Anticancer Properties

The compound's potential anticancer activity was evaluated in vitro using MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest as evidenced by reduced phosphorylation of retinoblastoma protein (pRb) at Ser807/Ser811.
  • Reduced Proliferation : A significant decrease in cell proliferation was observed at concentrations as low as 30 μM, where complete inhibition was noted after 72 hours of treatment .

Case Studies

  • Study on SIRT Inhibitors : In a comparative analysis involving various SIRT inhibitors, the compound exhibited a unique profile where it induced hyperacetylation of α-tubulin without affecting histone acetylation levels. This specificity suggests its utility in targeting specific pathways involved in cancer progression .
  • Toxicological Assessment : Preliminary toxicity studies indicated that while the compound exhibits promising biological activity, further assessments are necessary to evaluate its safety profile in vivo.

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